3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
IUPAC Name |
3,9-dimethyl-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-10-21-18-12(2)19-16(8-14(11)18)15(9-17(20)22-19)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPHYTYJKYYCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,9-Dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a compound belonging to the furochromene class, characterized by its unique fused chromene and furan structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C22H20O3
- Molecular Weight : 344.39 g/mol
- IUPAC Name : this compound
The structure of this compound includes various functional groups that contribute to its chemical reactivity and biological activity. The presence of both methyl and phenyl groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Activity :
- Various studies have shown that this compound possesses anticancer properties. For instance, it has been evaluated against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating IC50 values that indicate potent cytotoxic effects.
- In one study, compounds related to this structure induced apoptosis in cancer cells through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
-
Enzymatic Inhibition :
- The compound is believed to interact with specific enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for its therapeutic effects in treating various diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function through:
- Inhibition of Cell Proliferation : By inducing cell cycle arrest and promoting apoptosis in cancer cells.
- Modulation of Signaling Pathways : Affecting pathways related to cell survival and apoptosis.
Research Findings and Case Studies
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 | 12.5 ± 1.0 | Induction of apoptosis via caspase activation |
| Study B | MCF-7 | 15.0 ± 1.5 | Cell cycle arrest at G1 phase |
| Study C | A549 (lung cancer) | 18.0 ± 2.0 | Inhibition of Bcl-2 expression |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Benzyl-5-methylfuro[3,2-g]chromen-7-one | Benzyl group substitution | Enhanced lipophilicity |
| 4-Methoxyphenyl derivative | Methoxy group attached | Improved solubility |
These comparisons highlight how variations in substitution patterns can influence the biological activity and pharmacokinetic properties of these compounds.
Comparison with Similar Compounds
Comparison with Structural Analogues
The biological and physicochemical properties of furocoumarins are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one with key analogues:
Substituent Position and Activity
Table 1: Structural and Functional Comparison of Furocoumarin Derivatives
Electronic and Steric Effects
- Methyl vs. Methoxy Groups : The methyl groups at positions 3 and 9 in the target compound are electron-donating, enhancing stability and lipophilicity compared to methoxy-substituted derivatives like isopimpinellin (4,9-diOMe). Methoxy groups, being electron-withdrawing, increase polarity but reduce membrane permeability .
- Phenyl at Position 5 : The aromatic phenyl group at position 5 may facilitate π-π stacking interactions with biological targets, such as proteases or cytochrome P450 enzymes. This contrasts with prenyloxy or aliphatic side chains in analogues (e.g., 4-[(3,7-dimethylocta-2,6-dienyl)oxy] derivatives), where lipophilicity dominates .
Physicochemical Properties
- Its logP value is predicted to be higher than dihydroxy analogues (e.g., 4,9-dihydroxyfuro[3,2-g]chromen-7-one, PSA = 83.81) , favoring better membrane penetration but lower aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, starting with substituted phenols or chromenone precursors. A common approach includes:
- Friedel-Crafts alkylation to introduce the phenyl group at position 5.
- Methylation using dimethyl sulfate or methyl iodide at positions 3 and 9 under basic conditions (e.g., K₂CO₃).
- Cyclization via acid-catalyzed intramolecular esterification to form the fused furochromenone core .
Purity Optimization : - Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
- Analytical validation using HPLC (≥98% purity) and NMR spectroscopy (e.g., absence of proton signals for byproducts) .
Q. How does the substitution pattern (3,9-dimethyl and 5-phenyl) influence the compound’s spectroscopic characterization?
- ¹H NMR :
- Methyl groups at C3 and C9 appear as singlets (δ 2.3–2.5 ppm).
- The phenyl group at C5 shows aromatic protons as a multiplet (δ 7.2–7.6 ppm).
- Furan and chromenone protons resonate at δ 6.2–6.8 ppm (furan) and δ 8.1–8.3 ppm (chromenone carbonyl) .
- IR Spectroscopy :
- Strong absorbance at ~1700 cm⁻¹ (chromenone lactone C=O stretch).
- Absence of -OH stretches confirms successful methylation .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity :
- Broth microdilution assays against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains (MIC values reported in µg/mL) .
- Cytotoxicity :
- MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Anti-inflammatory Potential :
- COX-2 inhibition assay using ELISA to measure prostaglandin E₂ suppression .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace phenyl with biphenyl or fluorophenyl groups) and compare activities .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like β5i immunoproteasome subunits or DNA topoisomerases .
Key Findings : - The 5-phenyl group enhances hydrophobic interactions with enzyme pockets, while methyl groups at C3/C9 reduce metabolic degradation .
Q. What experimental strategies resolve contradictions in reported biological activities across similar furochromenones?
- Standardized Assay Conditions :
- Use identical cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times.
- Mechanistic Follow-Up :
- For inconsistent antifungal results, perform ergosterol biosynthesis inhibition assays to confirm target-specific activity .
- Meta-Analysis :
- Compare logP values and solubility data to explain variability in bioavailability .
Q. How can the compound’s photochemical properties be leveraged for therapeutic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
